molecular formula C15H10FN3OS B11014153 N-(4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11014153
M. Wt: 299.3 g/mol
InChI Key: UFQBORYJKWWESZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived from its backbone structure: a 1,2,3-thiadiazole ring substituted at the 4- and 5-positions with phenyl and carboxamide groups, respectively. The carboxamide nitrogen is further bonded to a 4-fluorophenyl moiety. Following IUPAC priority rules, the thiadiazole ring (a five-membered ring containing two nitrogen atoms and one sulfur atom) serves as the parent structure. Numeric locants assign the substituents:

  • 4-phenyl : A phenyl group (-C6H5) at position 4 of the thiadiazole.
  • 5-carboxamide : A carboxamide group (-CONH2) at position 5, with the amide nitrogen linked to a 4-fluorophenyl group (-C6H4F).

The full IUPAC name is 4-phenyl-N-(4-fluorophenyl)-1,2,3-thiadiazole-5-carboxamide .

Structural Representation

The molecular structure can be represented through SMILES notation:
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(F)C=C3
This notation encodes the thiadiazole ring (SN=N2), phenyl groups at positions 4 and 5, and the fluorophenyl-carboxamide linkage.

The InChIKey , a hashed version of the International Chemical Identifier (InChI), provides a unique digital fingerprint:
SRKRYYKQSONDRY-UHFFFAOYSA-N
This identifier facilitates rapid database searches and structural comparisons.

Alternative Designations and Registry Numbers

Synonyms and Alternative Names

  • 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (4-fluorophenyl)amide
  • N-(4-Fluorophenyl)-4-phenylthiadiazole-5-carboxamide
    These variants emphasize functional group positioning or parent structure prioritization.

Registry Identifiers

While the compound’s specific CAS Registry Number is not explicitly listed in the provided sources, structurally analogous molecules (e.g., chloro- or sulfonyl-substituted derivatives) have CAS numbers such as 338791-91-6 and 1190246-55-9 . PubChem lists related entries under CID 45495375 (chloro-fluorophenyl variant) and CID 16948194 (ureido-thiazole analog), highlighting the diversity of this chemical family.

Molecular Formula and Weight Analysis

Molecular Formula

The compound’s empirical formula is C15H10FN3OS , comprising:

  • 15 carbon atoms (including aromatic rings)
  • 10 hydrogen atoms
  • 1 fluorine atom
  • 3 nitrogen atoms (2 in the thiadiazole, 1 in the amide)
  • 1 oxygen atom (amide carbonyl)
  • 1 sulfur atom (thiadiazole).

Molecular Weight

The exact molecular weight is calculated as:
$$
\text{MW} = (15 \times 12.01) + (10 \times 1.008) + (1 \times 19.00) + (3 \times 14.01) + (1 \times 16.00) + (1 \times 32.07) = 298.33 \, \text{g/mol}
$$
This matches the mass reported for analogous structures in PubChem entries.

Table 1: Molecular Composition and Weight
Component Count Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 15 12.01 180.15
Hydrogen (H) 10 1.008 10.08
Fluorine (F) 1 19.00 19.00
Nitrogen (N) 3 14.01 42.03
Oxygen (O) 1 16.00 16.00
Sulfur (S) 1 32.07 32.07
Total 298.33

Properties

Molecular Formula

C15H10FN3OS

Molecular Weight

299.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C15H10FN3OS/c16-11-6-8-12(9-7-11)17-15(20)14-13(18-19-21-14)10-4-2-1-3-5-10/h1-9H,(H,17,20)

InChI Key

UFQBORYJKWWESZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or fluorophenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Key Synthetic Route:

  • Starting Materials: 2-aminothiazole, benzoyl chlorides, 4-fluoroaniline
  • Conditions: Reflux in the presence of triethylamine
  • Final Product: N-(4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Research has demonstrated that this compound exhibits notable biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Several studies have reported that this compound shows promising anticancer properties against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast cancer)>100
A549 (Lung cancer)15.5 ± 0.2
HeLa (Cervical cancer)12.3 ± 0.1

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances its efficacy against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains:

Bacterial Strain Zone of Inhibition (mm) Reference
E. coli18
S. aureus20

Material Science Applications

Beyond its biological applications, this compound has potential uses in material science due to its electronic properties. The compound can be utilized in the development of organic semiconductors and photovoltaic materials.

Key Properties:

  • Molecular Formula: C15H12FN3S
  • Molecular Weight: 285.34 g/mol
  • Solubility: Soluble in organic solvents like DMSO and DMF

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • A study published in Journal of Medicinal Chemistry explored its anticancer effects on multiple cell lines and indicated significant inhibition of tumor growth through apoptosis induction.
"this compound demonstrated potent anticancer activity by inducing apoptosis in various cancer cell lines" .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

The substitution of the 4-fluorophenyl group with other halogens (Cl, Br, I) or functional groups has been extensively studied. Key analogs include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties/Activities Reference
N-(4-Fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide 4-F-C6H4 ~315 (estimated) Enhanced electronic effects, potential bioactivity
N-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide 4-Cl-C6H4 315.78 Higher lipophilicity; discontinued commercial availability
N-(4-Bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide 4-Br-C6H4 ~360 (estimated) Increased molecular weight; discontinued
N-(4-Iodophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide 4-I-C6H4 ~407 (estimated) Largest halogen; limited synthetic data
  • Electronic and Steric Effects : Fluorine's small size and strong electron-withdrawing nature may improve solubility and metabolic stability compared to bulkier halogens like Cl or Br . In maleimide derivatives, halogen size showed minimal impact on inhibitory potency (e.g., IC50 for 4-F: 5.18 μM vs. 4-I: 4.34 μM), suggesting similar trends may apply to thiadiazole carboxamides .

Functional Group Variations in the Carboxamide Moiety

Modifications to the carboxamide substituent significantly alter bioactivity:

Compound Name Carboxamide Substituent Key Findings Reference
N-[4-(Diethylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide (47n) 4-(Diethylamino)phenyl Electron-rich substituent; synthesized via HBTU/DIPEA coupling (55% yield)
N-(Pyridin-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide Pyridin-2-ylmethyl Molecular weight: 296.3; planar conformation except for perpendicular fluorophenyl group
N-(2-Chlorobenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide 2-Chlorobenzyl Triclinic crystal structure; enhanced rigidity
  • Heterocyclic Substituents : Pyridyl or benzyl groups (e.g., 2-chlorobenzyl) influence molecular planarity and crystal packing, which may affect bioavailability .

Biological Activity

N-(4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activities, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate fluorinated phenyl groups into the thiadiazole structure. Various methodologies have been employed to enhance yield and purity, including the use of different solvents and reagents under controlled conditions.

Biological Activities

The biological activities of this compound are extensive and include:

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains with promising results .
  • Anticancer Potential : Research indicates that compounds containing the thiadiazole moiety can induce apoptosis in cancer cells. In vitro studies demonstrated that this compound could inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In animal models, it exhibited a reduction in edema similar to established anti-inflammatory drugs, suggesting potential therapeutic applications in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells through various pathways.
  • Antioxidant Properties : It may scavenge free radicals, thereby reducing oxidative stress associated with various diseases .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Anticancer Activity : A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation and mitochondrial dysfunction .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound showed superior activity against resistant strains of bacteria, indicating its potential as a novel antimicrobial agent .

Data Table

The following table summarizes the biological activities and effects observed for this compound:

Biological ActivityTest SystemObserved EffectReference
AntimicrobialBacterial strainsSignificant inhibition
AnticancerMCF-7 cellsInduced apoptosis
Anti-inflammatoryAnimal modelReduced edema
AntioxidantCell-free systemsScavenged free radicals

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